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Compound of Interest

Compound Name: Haplotoxin-2

Cat. No.: B15600393 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of the species selectivity of Haplotoxin-2 and related venom-

derived peptides targeting voltage-gated sodium channels (NaV). The information is presented

to facilitate informed decisions in the selection of research tools and potential therapeutic

leads.

Haplotoxin-2, a peptide toxin originally isolated from the venom of the spider Haplopelma

lividum, is a known inhibitor of voltage-gated sodium channels, with initial studies highlighting

its activity on the rat NaV1.3 subtype. Understanding the species-specific inhibitory profile of

this and similar toxins is crucial for translating preclinical findings and developing targeted

therapeutics. This guide synthesizes available data on the inhibitory potency of Haplotoxin-2's

close relative, Protoxin-II, and its homologs against a panel of human and rodent NaV channel

subtypes.

Comparative Inhibitory Potency of Haplotoxin-2
Analogs and Homologs
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Protoxin-II

(a close analog of Haplotoxin-2) and its homologs—Hainantoxin-III, Phrixotoxin-3, and

Huwentoxin-IV—against various human and rat voltage-gated sodium channel subtypes. This

data, gathered from electrophysiological studies on heterologously expressed channels,

provides a basis for evaluating their relative potency and selectivity.
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Toxin Target Channel Species IC50 (nM)

Protoxin-II hNaV1.7 Human 0.3 - 1.0[1][2][3]

hNaV1.7 (VSD IV) Human 240[1][2][3]

PTx2-3128 (Protoxin-

II derivative)
rNaV1.3 Rat 23,000[4]

Hainantoxin-III hNaV1.7 Human 232

hNaV1.1 Human 1,270

hNaV1.2 Human 275

hNaV1.3 Human 491

Phrixotoxin-3 hNaV1.2 Human 0.6

hNaV1.3 Human 42

hNaV1.5 Human 72

hNaV1.1 Human 610

hNaV1.4 Human 288

Huwentoxin-IV hNaV1.7 Human 26

hNaV1.1 Human 8.4

hNaV1.2 Human 11.9

hNaV1.3 Human 7.2

hNaV1.6 Human 6.8

hNaV1.4 Human 369

hNaV1.5 Human >1,000

hNaV1.8 Human >1,000
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The determination of the inhibitory potency of these toxins on NaV channels is primarily

conducted using whole-cell patch-clamp electrophysiology on mammalian cell lines (e.g.,

HEK293 or CHO cells) stably or transiently expressing the specific NaV channel subtype of

interest.

Detailed Protocol for Whole-Cell Patch-Clamp Analysis
of Toxin Effects on NaV Channels
1. Cell Culture and Transfection:

HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented

with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a 5%

CO2 incubator.

For transient transfection, cells are plated onto glass coverslips. Plasmids containing the

cDNA for the desired human or rodent NaV channel alpha subunit and auxiliary beta

subunits are transfected into the cells using a suitable transfection reagent (e.g.,

Lipofectamine). An enhanced green fluorescent protein (eGFP) plasmid is often co-

transfected to identify successfully transfected cells.

Electrophysiological recordings are typically performed 24-48 hours post-transfection.

2. Electrophysiological Recordings:

Solutions:

Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and

10 glucose. The pH is adjusted to 7.4 with NaOH.

Intracellular (pipette) solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES. The pH

is adjusted to 7.3 with CsOH. Cesium is used to block potassium channels.

Pipettes: Borosilicate glass capillaries are pulled to a resistance of 2-5 MΩ when filled with

the intracellular solution.

Recording:
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Coverslips with transfected cells are transferred to a recording chamber and perfused with

the extracellular solution.

Whole-cell patch-clamp recordings are performed at room temperature using a patch-

clamp amplifier.

After establishing a giga-ohm seal and achieving the whole-cell configuration, the cell

membrane potential is held at a hyperpolarized potential (e.g., -100 mV) to ensure the

channels are in a resting state.

Sodium currents are elicited by depolarizing voltage steps. The specific voltage protocol

can be adjusted to study the state-dependence of toxin binding (e.g., resting vs.

inactivated states).

Series resistance is compensated to minimize voltage errors.

3. Data Acquisition and Analysis:

Currents are filtered and digitized for analysis.

To determine the IC50 value, a concentration-response curve is generated. The baseline

sodium current is recorded, followed by the application of increasing concentrations of the

toxin. The percentage of current inhibition at each concentration is plotted, and the data is

fitted with a Hill equation to calculate the IC50.

Visualizing Experimental and Biological Pathways
To further clarify the processes involved in assessing toxin selectivity and the mechanism of

action, the following diagrams are provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Assessing the Species Selectivity of Haplotoxin-2: A
Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15600393#assessing-the-species-selectivity-of-
haplotoxin-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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